Carbanide;cyclopentyl(phenyl)methanone;iron(2+)

Description

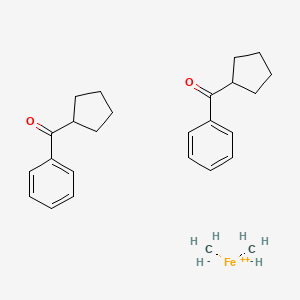

Cyclopentyl(phenyl)methanone (CAS 5422-88-8), also known as benzoylcyclopentane or phenyl cyclopentyl ketone, is a ketone derivative with a cyclopentyl group attached to a benzophenone scaffold. Its molecular formula is C₁₂H₁₄O (molecular weight: 174.24 g/mol) . The compound is synthesized via Friedel-Crafts acylation or alkylation reactions, as evidenced by its commercial availability as a pharmaceutical intermediate . It has applications in organic synthesis, particularly in catalytic reactions such as oxidative cleavage to produce methyl benzoate under Zn-Nx catalyst systems .

Properties

Molecular Formula |

C26H34FeO2 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

carbanide;cyclopentyl(phenyl)methanone;iron(2+) |

InChI |

InChI=1S/2C12H14O.2CH3.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;;;/h2*1-3,6-7,11H,4-5,8-9H2;2*1H3;/q;;2*-1;+2 |

InChI Key |

FLULNBIYLCAZSN-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].C1CCC(C1)C(=O)C2=CC=CC=C2.C1CCC(C1)C(=O)C2=CC=CC=C2.[Fe+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in compound 10) enhance yields in substitution reactions due to increased electrophilicity .

- Catalytic Reactivity: Cyclopentyl(phenyl)methanone undergoes oxidative cleavage to methyl benzoate (98% yield under Zn-Nx catalysis), whereas 2-hydroxyacetophenone shows lower efficiency under similar conditions .

- Biological Activity: (1-Methyl-1H-imidazol-5-yl)(phenyl)methanone, isolated from Pestalotiopsis coffeae, exhibits antifungal properties, highlighting the role of heterocyclic substituents in bioactivity .

Physicochemical Properties

- Lipophilicity: Cyclopentyl(phenyl)methanone’s logP (estimated ~2.5–3.0) is comparable to 2-furanylphenylmethanone (logP = 2.511) , suggesting moderate hydrophobicity suitable for drug penetration.

- Thermal Stability: Derivatives like (4-fluorophenyl)(4-piperidinyl)methanone exhibit melting points of 121–123°C , whereas cyclopentyl(phenyl)methanone’s solid-state properties are less documented.

Notes on Iron(2+) Association

The inclusion of "iron(2+)" in the query remains ambiguous.

Q & A

Q. What synthetic methodologies are commonly employed for cyclopentyl(phenyl)methanone derivatives?

Methodological Answer: Cyclopentyl(phenyl)methanone derivatives are typically synthesized via Friedel-Crafts acylation, where cyclopentyl acyl chlorides react with aromatic rings (e.g., benzene derivatives) in the presence of Lewis acid catalysts like AlCl₃ . For halogenated variants (e.g., bromo- or chloro-substituted), electrophilic substitution under controlled temperature (0–25°C) and inert atmospheres minimizes side reactions. Yield optimization often involves solvent selection (e.g., dichloromethane for polar intermediates) and stoichiometric adjustments to account for steric hindrance from the cyclopentyl group .

Advanced Research Question

Q. How does the iron(2+) center influence the electronic and coordination properties of cyclopentyl(phenyl)methanone complexes?

Methodological Answer: Iron(2+) in cyclopentadienyl complexes (e.g., benzoyl ferrocene derivatives) adopts a low-spin d⁶ configuration, enabling π-backbonding with carbonyl groups. This stabilizes the metal-ligand coordination and modulates redox activity. Researchers use cyclic voltammetry to study these effects, observing shifts in oxidation potentials (e.g., ΔE ~ 0.2–0.5 V) when substituents alter electron density . X-ray crystallography (e.g., bond length analysis: Fe–C distances ~2.04–2.11 Å) further reveals steric constraints from cyclopentyl groups .

Basic Research Question

Q. What spectroscopic techniques are essential for characterizing cyclopentyl(phenyl)methanone derivatives?

Methodological Answer: Key techniques include:

- IR Spectroscopy : C=O stretching frequencies (~1680–1720 cm⁻¹) indicate conjugation with aromatic systems. Halogen substituents (e.g., Cl) reduce frequency by 10–15 cm⁻¹ due to electron withdrawal .

- NMR : ¹H NMR shows cyclopentyl protons as multiplet signals (δ 1.5–2.5 ppm), while aromatic protons appear as doublets (δ 7.2–8.1 ppm). ¹³C NMR distinguishes carbonyl carbons at δ 195–210 ppm .

- Mass Spectrometry : Electron ionization (70 eV) fragments the cyclopentyl group, with base peaks at m/z 105 (C₇H₇⁺) for phenyl derivatives .

Advanced Research Question

Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting points) for structurally similar methanone derivatives?

Methodological Answer: Discrepancies often arise from polymorphism or impurities. To address this:

Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 59–60°C vs. 62–63°C) .

Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) and C18 columns to quantify impurities (>98% purity required for reliable data) .

Crystallography : Single-crystal X-ray diffraction confirms molecular packing differences (e.g., hydrogen-bonding variations in (2-hydroxyphenyl) derivatives) .

Basic Research Question

Q. How are thermodynamic properties (e.g., enthalpy of vaporization) experimentally determined for these compounds?

Methodological Answer: The NIST Thermodynamics Research Center (TRC) provides standardized protocols:

- Vapor Pressure Measurements : Use static or gas-saturation methods with calibrated manometers. For cyclopentyl(phenyl)methanone, ΔvapH averages 72.0 kJ/mol at 465 K .

- Combustion Calorimetry : Measures ΔcH°solid in oxygen atmospheres, correcting for carbon residue via gravimetric analysis .

Advanced Research Question

Q. What crystallographic strategies elucidate the structural effects of substituents in iron(2+) methanone complexes?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Resolves bond angles (e.g., C–Fe–C angles ~180° in ferrocene derivatives) and intermolecular interactions (e.g., O–H···O hydrogen bonds with d(O···O) = 2.527 Å) .

- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., 12% H···H interactions in terpyridine complexes) to explain packing efficiency .

Basic Research Question

Q. How can reaction yields for halogenated methanone derivatives be optimized?

Methodological Answer:

- Temperature Control : Slow addition of acyl chlorides at 0°C reduces dihalogenation byproducts.

- Solvent Polarity : Dichloromethane enhances electrophilic reactivity vs. nonpolar solvents.

- Catalyst Recycling : Lewis acids like FeCl₃ can be reused up to 3× with <5% yield drop .

Advanced Research Question

Q. What computational methods model the electronic effects of substituents on iron(2+) complexes?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict charge transfer (e.g., Mulliken charges on Fe: +0.32 e) and frontier orbitals (HOMO-LUMO gaps ~3.2 eV for phenyl groups) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile vs. toluene) on ligand exchange rates .

Basic Research Question

Q. What chromatographic methods ensure purity in methanone derivatives?

Methodological Answer:

- Gas Chromatography (GC) : Polydimethyl siloxane columns (RI = 1694) separate cyclopentyl/phenyl isomers under programmed heating (50–250°C at 10°C/min) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) resolve halogenated analogs (retention time: 8.2 min for chloro vs. 9.1 min for bromo derivatives) .

Advanced Research Question

Q. How do ligand substitutions (e.g., terpyridine vs. cyclopentadienyl) alter the bioactivity of iron(2+) complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.